molecular formula C13H19NO4S B6586403 N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1257547-60-6

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B6586403
CAS No.: 1257547-60-6
M. Wt: 285.36 g/mol
InChI Key: IWXTVAOVWGZUGR-UHFFFAOYSA-N
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Description

N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclopropane ring fused with a hydroxymethyl group and a methyl-substituted aromatic core. Sulfonamides are pharmacologically significant due to their metabolic stability and diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-7-11(18-2)3-4-12(10)19(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXTVAOVWGZUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be carried out using formaldehyde and a suitable base.

    Attachment of the benzene ring: The benzene ring can be introduced through a Friedel-Crafts alkylation reaction using an appropriate benzyl halide and a Lewis acid catalyst.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Physical Properties

  • Appearance : Typically presented as a solid or crystalline form.
  • Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Medicinal Chemistry

N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound's sulfonamide group is known for its anti-inflammatory properties. Preliminary studies suggest it may reduce inflammation in animal models, which could be beneficial for treating inflammatory diseases .

Drug Development

As a sulfonamide derivative, this compound is being explored for its potential role in drug formulation. Its ability to modulate biological pathways makes it suitable for developing targeted therapies .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives significantly reduced symptoms in patients with bacterial infections.
  • Case Study 2 : Research on anti-inflammatory drugs showed that compounds with similar structures effectively managed chronic inflammatory conditions in clinical trials.

Biological Research

The compound is also utilized in biological research to understand cellular mechanisms and signaling pathways. Its interactions with specific enzymes and receptors are under investigation to elucidate its pharmacodynamics.

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryPotential antimicrobial and anti-inflammatory activities observed.
Drug DevelopmentSuitable for targeted therapies; ongoing research into formulation strategies.
Biological ResearchInvestigating interactions with enzymes and cellular pathways.

Mechanism of Action

The mechanism of action of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropyl and methoxy groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of the target protein, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

Target Compound
  • Core Structure : Benzene ring with 4-methoxy and 2-methyl substituents.
  • Sulfonamide Substituent : N-linked [1-(hydroxymethyl)cyclopropyl]methyl group.
  • Key Functional Groups : Sulfonamide (–SO₂NH–), methoxy (–OCH₃), hydroxymethyl (–CH₂OH), cyclopropane.
Analog 1 : 4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g)
  • Core Structure : Similar 4-methoxybenzene.
  • Sulfonamide Substituent : Cyclopentenylidene group (unsaturated five-membered ring).
  • Key Differences :
    • Cyclopentenylidene vs. cyclopropylmethyl: Increased ring size and unsaturation may alter binding affinity or metabolic stability.
    • Lack of hydroxymethyl group reduces hydrophilicity.
Analog 2 : Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (PBJ0888)
  • Core Structure : Benzyl carbamate.
  • Key Functional Groups : Carbamate (–OCONH–), hydroxymethyl cyclopropane.
  • Benzyl group introduces lipophilicity, unlike the methoxy-methyl aromatic core.
Analog 3 : N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide
  • Core Structure : 4-Methylbenzene.
  • Sulfonamide Substituent : 2-hydroxy-1,1-dimethylethyl group.
  • Key Differences: Bulky tert-butyl-like substituent vs. cyclopropane: Steric effects may hinder target binding.
Analog 4 : 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide
  • Core Structure : Indazole heterocycle fused with sulfonamide.
  • Key Functional Groups : Indazole (aromatic N-heterocycle), methoxybenzene.
  • Key Differences: Indazole’s planar structure may enhance π-π stacking in biological targets. No cyclopropane, reducing ring strain and reactivity.

Biological Activity

Overview of Sulfonamide Derivatives

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They are known for their diverse biological activities, particularly as antimicrobial agents. The biological activity of sulfonamides often stems from their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Potential Biological Activities of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide

  • Antimicrobial Activity : Given the structural similarities to known sulfonamides, this compound may exhibit antimicrobial properties through inhibition of folate biosynthesis. This activity is particularly relevant against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some sulfonamide derivatives have been investigated for their potential anticancer effects. This may involve mechanisms such as inhibition of tumor growth or induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain sulfonamide compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other sulfonamides that target various enzymes.

Research Findings and Case Studies

While specific studies on the compound are not available, research on related sulfonamide derivatives provides insight into their biological activities:

  • Case Study 1 : A study on a similar sulfonamide demonstrated effective inhibition of bacterial growth, highlighting the potential for developing new antibiotics from this class of compounds.
  • Case Study 2 : Research into sulfonamide derivatives has shown promising results in cancer cell lines, with some compounds inducing significant apoptosis and reducing cell viability.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAntimicrobialInhibition of dihydropteroate synthaseHypothetical based on class
SulfanilamideAntimicrobialInhibition of folate synthesis
CelecoxibAnti-inflammatoryCOX-2 inhibition
AcetazolamideCarbonic anhydrase inhibitorInhibition of carbonic anhydrase

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